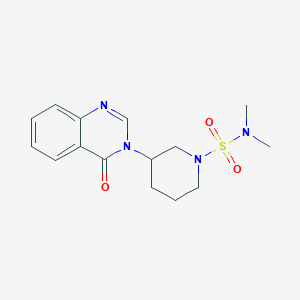![molecular formula C21H16FN5O2 B6427283 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034563-37-4](/img/structure/B6427283.png)
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, or 4-FPT for short, is a novel compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties allow for a variety of uses, from synthesizing other compounds to studying the biochemical and physiological effects of compounds.
科学的研究の応用
4-FPT has a wide range of potential applications in the field of scientific research. It has been used as a starting material for the synthesis of novel compounds, as well as for studying the biochemical and physiological effects of compounds. It has also been used in the synthesis of other triazole-containing compounds, such as 5-chloro-4-methyl-4-phenyl-1H-1,2,3-triazole. In addition, 4-FPT has been used as a starting material for the synthesis of other compounds, such as 4-fluorophenyl-3-methyl-1H-1,2,3-triazole.
作用機序
The mechanism of action of 4-FPT is not yet fully understood. However, it is believed that 4-FPT binds to a specific target in the body, such as a receptor or enzyme, and modulates its activity. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. Additionally, 4-FPT is believed to interact with other molecules in the body, such as hormones and neurotransmitters, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPT are not yet fully understood. However, it is believed that 4-FPT has the potential to modulate the activity of certain receptors and enzymes in the body, which can lead to a variety of effects. For example, 4-FPT has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This modulation can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness and focus.
実験室実験の利点と制限
4-FPT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, 4-FPT is stable in a variety of conditions, making it suitable for a variety of experiments. However, 4-FPT is not water soluble and is not suitable for experiments that require aqueous solutions. Additionally, 4-FPT is not suitable for experiments that require a high degree of precision, as its structure can be easily altered by reactions with other compounds.
将来の方向性
There are a variety of potential future directions for research on 4-FPT. One potential direction is to further explore the biochemical and physiological effects of 4-FPT, as well as its potential applications in drug development. Additionally, further research could be done to explore the potential for 4-FPT to modulate the activity of other receptors and enzymes in the body. Additionally, research could be done to explore the potential for 4-FPT to be used as a starting material for the synthesis of other compounds. Finally, research could be done to explore the potential for 4-FPT to be used as an imaging agent, as its structure and properties make it suitable for such applications.
合成法
4-FPT is synthesized through a multi-step reaction process. The first step involves the reaction of 4-fluorophenol and ethyl-3-azidopropionate in the presence of a base, such as potassium carbonate, to form 4-fluorophenoxy-3-azidopropionate. This intermediate compound is then reacted with pyridine-3-carboxaldehyde to form 4-fluorophenoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, or 4-FPT.
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-16-6-8-19(9-7-16)29-20-5-1-3-15(11-20)21(28)24-12-17-14-27(26-25-17)18-4-2-10-23-13-18/h1-11,13-14H,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPQTDUCWSRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6427221.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6427240.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)